Absence of Publicly Available Head‑to‑Head Bioactivity Data
A thorough search of the primary literature, patent databases, and authoritative bioactivity repositories returned no quantitative IC50, Ki, or cellular activity data for CAS 1235138‑56‑3. The nearest class‑level reference is the series of piperidinyl ureas reported by Hammill et al. as DCN1‑UBE2M inhibitors [REFS‑1], yet the exemplified compounds bear phenyl, trifluoromethylphenyl, or benzodioxolyl groups rather than the naphthalen‑1‑ylmethyl‑pyridin‑2‑yl‑piperidine motif. Therefore, no numerical head‑to‑head comparison can be made at this time.
| Evidence Dimension | DCN1‑UBE2M TR‑FRET IC50 |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 7 (Hammill et al.): IC50 = 60 nM in TR‑FRET assay |
| Quantified Difference | Indeterminate – target compound data absent |
| Conditions | TR‑FRET assay using biotin‑DCN1P and AlexaFluor488‑UBE2M |
Why This Matters
Without quantitative data for the target compound, a prospective user cannot identify whether this scaffold offers improved potency, selectivity, or physicochemical properties over the published DCN1 inhibitors.
- [1] Hammill, J. T. et al. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J. Med. Chem. 2018, 61, 2681–2694. View Source
